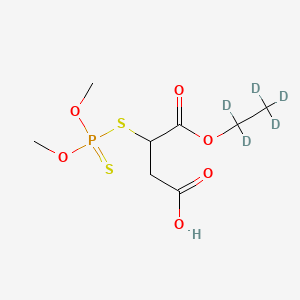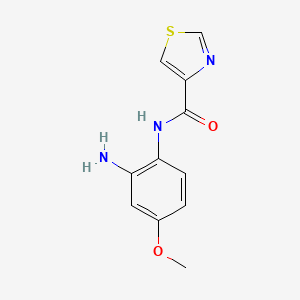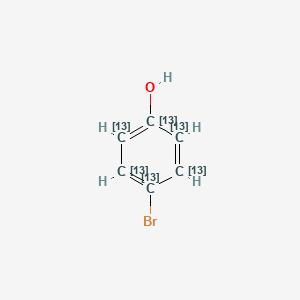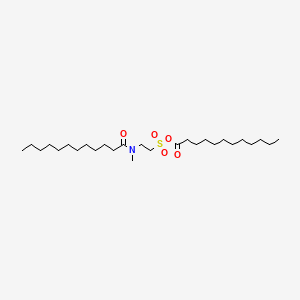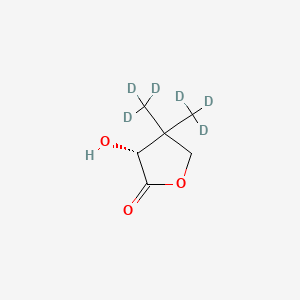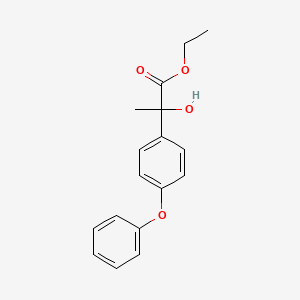
Ethyl 2-(4-phenoxyphenyl)lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-phenoxyphenyl)lactate is an organic compound with the molecular formula C17H18O4. It is a colorless to pale yellow liquid with an aromatic odor. This compound is soluble in most organic solvents such as alcohols and ketones . It is also known by other names, including ethyl 2-hydroxy-2-(4-phenoxyphenyl)propanoate and benzeneacetic acid, α-hydroxy-α-methyl-4-phenoxy-, ethyl ester .
Vorbereitungsmethoden
Ethyl 2-(4-phenoxyphenyl)lactate can be synthesized through the reaction of phenol with ethyl 2-bromoacetate under basic conditions . The reaction involves the nucleophilic substitution of the bromine atom by the phenoxy group, resulting in the formation of the target compound. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Analyse Chemischer Reaktionen
Ethyl 2-(4-phenoxyphenyl)lactate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-phenoxyphenyl)lactate has several scientific research applications:
Biology: It is employed in the extraction of secondary metabolites from plants using green solvents.
Medicine: Research is ongoing to explore its potential therapeutic applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of ethyl 2-(4-phenoxyphenyl)lactate involves its interaction with specific molecular targets and pathways. The phenoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(4-phenoxyphenyl)lactate can be compared with similar compounds such as:
Ethyl 2-hydroxy-2-(4-phenoxyphenyl)propanoate: This compound has a similar structure but differs in the position of the hydroxyl group.
Benzeneacetic acid, α-hydroxy-α-methyl-4-phenoxy-, ethyl ester: This is another name for this compound, highlighting its structural features.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
132584-17-9 |
|---|---|
Molekularformel |
C17H18O4 |
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
ethyl 2-hydroxy-2-(4-phenoxyphenyl)propanoate |
InChI |
InChI=1S/C17H18O4/c1-3-20-16(18)17(2,19)13-9-11-15(12-10-13)21-14-7-5-4-6-8-14/h4-12,19H,3H2,1-2H3 |
InChI-Schlüssel |
NFJAMPAQUJUQEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C1=CC=C(C=C1)OC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


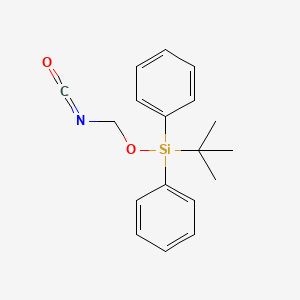
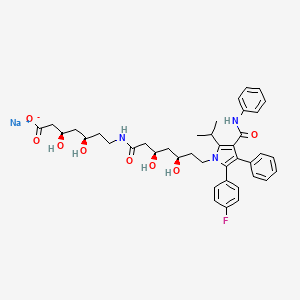


![[(2R,3S,4R)-4-[[(3aS,4R,6R,7R,7aS)-7-acetyloxy-2-oxo-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate](/img/structure/B15294217.png)
![2-(2-Chlorophenyl)-1-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]ethanone](/img/structure/B15294225.png)

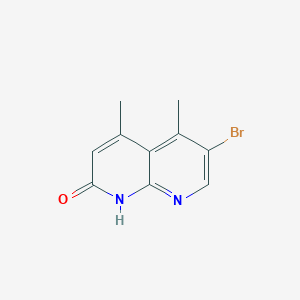
![5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15294236.png)
